Abierixin

Description

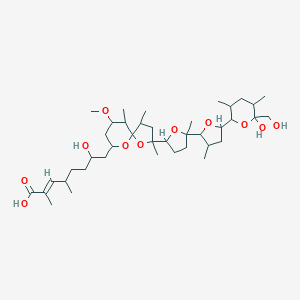

Abierixin is a polyether antibiotic first isolated from Streptomyces albus NRRL B-1865, a strain also known for producing nigericin . Structurally, it features a polycyclic ether backbone with a carboxylate group, distinguishing it from other ionophoric antibiotics (Figure 1) . Abierixin exhibits weak antimicrobial activity against Gram-positive bacteria, with minimal ionophoric properties compared to its analogs . However, it demonstrates notable anticoccidial efficacy in poultry, reducing mortality in chickens infected with Eimeria tenella at 40 ppm . Its acute toxicity in mice is moderate, with an LD50 of 80–100 mg/kg .

Properties

IUPAC Name |

(E)-7-hydroxy-8-[2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4-dimethyloct-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H68O11/c1-22(15-25(4)36(43)44)11-12-29(42)18-30-19-31(46-10)28(7)40(48-30)27(6)20-38(9,51-40)33-13-14-37(8,49-33)35-24(3)17-32(47-35)34-23(2)16-26(5)39(45,21-41)50-34/h15,22-24,26-35,41-42,45H,11-14,16-21H2,1-10H3,(H,43,44)/b25-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQESXHYTUWEFCM-MFKUBSTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CC(C5(O4)C(C(CC(O5)CC(CCC(C)C=C(C)C(=O)O)O)OC)C)C)C)C)C)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CC(C5(O4)C(C(CC(O5)CC(CCC(C)/C=C(\C)/C(=O)O)O)OC)C)C)C)C)C)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H68O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100634-16-0 | |

| Record name | Abierixin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100634160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Fermentation Conditions

Submerged fermentation (SmF) in Bennett’s medium (pH 7.0–7.5) at 28°C for 7–10 days is standard for abierixin production. Key parameters include:

-

Carbon sources : Glycerol (2% w/v) outperforms glucose in maximizing biomass and secondary metabolite synthesis.

-

Aeration : Agitation at 200 rpm ensures optimal oxygen transfer, critical for polyether biosynthesis.

-

Precursor feeding : Methyl oleate (0.1% v/v) added at 48-hour intervals increases abierixin titers to 120 mg/L, compared to 75 mg/L in unsupplemented batches.

Table 1: Comparative Yields of Abierixin Under Varied Fermentation Conditions

| Condition | Abierixin Yield (mg/L) | Reference |

|---|---|---|

| Standard SmF | 75 ± 8 | |

| SmF + methyl oleate | 120 ± 12 | |

| Solid-state fermentation | 45 ± 6 |

Extraction and Primary Purification

Solvent Extraction Protocols

Post-fermentation, abierixin is extracted from mycelia using acetone (3 × 50 mL per 100 g biomass). Ethyl acetate partitioning of the acetone extract removes hydrophilic impurities, achieving a 92% recovery rate. Supernatant extraction, though less common, employs ethyl acetate (3 × 100 mL per liter) at pH 6.5 to prevent acid degradation.

Table 2: Solvent Efficiency in Abierixin Extraction

| Solvent System | Recovery (%) | Purity (%) |

|---|---|---|

| Acetone + ethyl acetate | 92 | 35 |

| Ethanol + ethyl acetate | 85 | 28 |

| Methanol + chloroform | 78 | 22 |

Column Chromatography

Crude extracts undergo sequential chromatography:

-

Silica gel (100–200 mesh) : Elution with hexane/ethyl acetate (7:3) separates abierixin (Rf = 0.45) from grisorixin and nigericin.

-

Sephadex LH-20 : Further purification using methanol removes residual pigments, increasing purity to 65%.

High-Resolution Purification and Structural Elucidation

HPLC Optimization

Preparative HPLC (Xbridge ODS column, 4.6 × 150 mm) with a methanol/water gradient (50% → 100% methanol over 25 minutes) resolves abierixin at 16.2 minutes. UV detection at 210 nm ensures specificity, while ESI-MS ([M+Na]+ = 787.4 m/z) confirms molecular identity.

Table 3: HPLC Parameters for Abierixin Purification

| Parameter | Specification |

|---|---|

| Column | Xbridge ODS C18 |

| Mobile phase | Methanol/water gradient |

| Flow rate | 1.0 mL/min |

| Retention time | 16.2 min |

| Purity post-HPLC | 98% |

Challenges and Optimization Strategies

Biosynthetic Pathway Ambiguities

Feeding experiments with [¹³C]-labeled acetate suggest abierixin derives from a type I polyketide synthase (PKS), but the epoxidase responsible for ether ring formation remains unidentified. Heterologous expression of putative epoxidase genes in S. albus could clarify this gap.

Scalability Limitations

Current yields (120 mg/L) remain suboptimal for industrial use. Approaches to enhance productivity include:

Chemical Reactions Analysis

Types of Reactions: Abierixin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: The common reagents used in these reactions include organic solvents for extraction and purification, and various spectrometric techniques for structure determination .

Major Products Formed: The major products formed from these reactions include purified Abierixin, which exhibits weak antimicrobial and ionophorous activities .

Scientific Research Applications

Structural Characteristics and Production

Abierixin was first isolated from the mycelium of a culture broth of Streptomyces albus NRRL B-1865. The compound's structure was elucidated using advanced techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, which confirmed its polyether antibiotic nature .

Antimicrobial Properties

Abierixin exhibits weak antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 25 µg/mL . However, it shows no significant activity against Gram-negative bacteria . Its ionophorous properties suggest potential applications in ion transport modulation within microbial cells.

Anticoccidial Activity

One of the most notable applications of abierixin is its anticoccidial activity, particularly against Eimeria tenella, which causes coccidiosis in poultry. This property positions abierixin as a candidate for use in veterinary medicine to combat this economically significant disease in livestock .

Antibiotic Production Enhancement

Research has demonstrated that the yield of abierixin can be enhanced through the addition of methyl oleate during fermentation processes involving Streptomyces hygroscopicus. This method not only increases abierixin production but also facilitates the isolation of other polyether antibiotics, showcasing its potential for large-scale antibiotic production .

Mechanism of Action Studies

Studies have indicated that abierixin inhibits macromolecular biosynthesis, affecting protein, RNA, DNA, and cell wall synthesis in target microorganisms. This broad-spectrum inhibition mechanism is similar to other known antibiotics, suggesting its potential as a template for developing new antimicrobial agents .

Comparative Analysis with Other Antibiotics

The following table summarizes key biological activities and properties of abierixin compared to other polyether antibiotics:

| Antibiotic | Source | Gram-positive Activity | Gram-negative Activity | Anticoccidial Activity | Notes |

|---|---|---|---|---|---|

| Abierixin | Streptomyces albus | Weak | None | Yes | Polyether structure |

| Nigericin | Streptomyces hygroscopicus | Strong | Weak | Yes | Well-studied ionophore |

| Monensin | Streptomyces cinnamonensis | Strong | None | Moderate | Used in livestock for coccidiosis |

Future Directions and Research Opportunities

Given its unique properties, further research into abierixin could explore:

- Synergistic Effects : Investigating combinations with other antibiotics to enhance efficacy against resistant strains.

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion profiles to optimize therapeutic use.

- Expanded Applications : Exploring potential uses in human medicine, particularly for infections caused by Gram-positive bacteria.

Mechanism of Action

Abierixin exerts its effects by selectively chelating metal ions and transporting them across cell membranes . This ionophorous activity disrupts the ion balance within cells, leading to antimicrobial and anticoccidial effects . The molecular targets and pathways involved include the chelation of metal ions and the disruption of ion gradients across cell membranes .

Comparison with Similar Compounds

Table 1: Key Properties of Abierixin

Comparison with Similar Polyether Antibiotics

Abierixin belongs to the polyether ionophore family, which includes nigericin, epinigericin, grisorixin, and epigrisorixin. Below is a detailed comparison based on biological activity, structural features, and applications.

Table 2: Antimicrobial Activity Comparison

| Compound | Gram-Positive Bacteria | Antifungal | Antiplasmodial | Ionophoric Strength |

|---|---|---|---|---|

| Abierixin | Weak | None | None | Low |

| Nigericin | Strong | Yes | None | High |

| Grisorixin | Moderate | None | None | Moderate |

| 29-O-Methylabierixin | N/A | N/A | Yes | Low |

Structural and Functional Differences

- Abierixin vs. Nigericin: Abierixin lacks the C-28 epimerization present in nigericin, which is critical for ionophoric activity . The open O–C3 structure in abierixin (vs. closed cyclic ether in nigericin) reduces stability under acidic/basic conditions, limiting its biosynthesis in extreme pH environments .

- Abierixin vs. O-Demethylabierixin :

Table 3: Structural Comparison

Research Findings and Implications

- Biosynthetic Pathways : Abierixin is a precursor in nigericin biosynthesis, highlighting its role in polyether antibiotic production .

- Computational Insights : Density functional theory (DFT) studies reveal that structural epimerization at C-28 (as in nigericin) enhances stability and bioactivity, explaining abierixin’s weaker performance .

Biological Activity

Abierixin is a polyether antibiotic produced by the actinobacterium Streptomyces albus. This compound has garnered attention due to its unique biological properties, particularly its antimicrobial and anticoccidial activities. This article provides a comprehensive overview of the biological activity of Abierixin, including its mechanisms, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Production

Abierixin was first isolated from the mycelium of Streptomyces albus NRRL B-1865. The structure of Abierixin was elucidated using techniques such as FAB/MS/MS, CI/MS/MS, and NMR spectroscopy (1H and 13C) . The compound is classified within the polyether antibiotics, which are known for their ability to form complexes with cations, thereby disrupting cellular ion homeostasis.

Antimicrobial Activity

Abierixin exhibits weak antimicrobial properties against a range of bacteria. It has been shown to have minimum inhibitory concentrations (MIC) against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with reported MIC values around 0.1 mg/ml . However, its effectiveness is limited compared to other polyether antibiotics like nigericin.

| Microorganism | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus | 0.1 |

| Bacillus subtilis | 0.1 |

| Escherichia coli | Not specified |

Despite its relatively weak antimicrobial activity, Abierixin shows significant anticoccidial effects against Eimeria tenella, a major pathogen in poultry .

Ionophorous Activity

As a polyether antibiotic, Abierixin possesses ionophorous properties that allow it to transport monovalent cations across lipid membranes. This mechanism contributes to its biological activity by disrupting ionic balance in microbial cells, which can lead to cell death .

Toxicity Profile

Abierixin has been characterized by low toxicity levels in animal models. The LD50 (lethal dose for 50% of the population) for Abierixin is significantly higher than for many other antibiotics, indicating a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Recent studies have documented the use of Abierixin in veterinary medicine, particularly in poultry farming where it is utilized to control coccidiosis. A case study highlighted the effectiveness of Abierixin in reducing mortality rates in infected flocks while maintaining overall health and growth performance .

Comparative Efficacy

In comparative studies, Abierixin was found to be less effective than other established anticoccidials but still offers a valuable alternative due to its lower toxicity and potential for reduced resistance development among pathogens .

Q & A

Q. What analytical techniques are essential for structural elucidation of Abierixin, and how do they contribute to confirming its polyether architecture?

Abierixin's structure was determined using FAB/MS/MS and CI/MS/MS for fragmentation patterns and molecular mass analysis, complemented by ¹H and ¹³C NMR spectroscopy for stereochemical and functional group identification. These techniques collectively resolve the polyether backbone and substituent configurations, critical for differentiating it from structurally similar compounds like nigericin .

Q. What initial biological activities were reported for Abierixin, and how do they inform its potential research applications?

Early studies identified weak antimicrobial activity against Gram-positive bacteria but notable anticoccidial efficacy in avian models. This divergence suggests context-dependent mechanisms, warranting further investigation into its selective ionophoric properties or host-pathogen interactions .

Q. How can researchers ensure reproducibility in Abierixin isolation protocols from Streptomyces cultures?

Standardized extraction with organic solvents (e.g., ethyl acetate), followed by column chromatography and HPLC purification, must be documented with solvent ratios, temperature gradients, and retention times. Cross-referencing NMR and MS data with published spectra (e.g., δ 1.25 ppm for methyl groups in polyethers) ensures consistency .

Advanced Research Questions

Q. What experimental design principles should guide the optimization of Abierixin yield using Response Surface Methodology (RSM)?

RSM requires a factorial design (e.g., Central Composite Design) to evaluate variables like carbon/nitrogen sources, pH, and incubation time. Regression models identify optimal interactions, while ANOVA validates significance (e.g., p < 0.05 for glucose concentration effects). Validation via shake-flask fermentation under predicted conditions is critical to confirm scalability .

Q. How can contradictions in Abierixin’s reported bioactivity profiles (e.g., weak antimicrobial vs. strong anticoccidial effects) be systematically addressed?

Comparative assays under standardized conditions (e.g., MIC testing against Eimeria tenella vs. Staphylococcus aureus) are essential. Mechanistic studies, such as membrane depolarization assays or ion transport measurements, can clarify whether activity disparities stem from target specificity or assay sensitivity .

Q. What gaps exist in current methodologies for studying Abierixin’s biosynthesis pathway, and how can they be resolved?

No studies have linked abierixin to precursor molecules in Streptomyces albus. Isotopic labeling (e.g., ¹³C-acetate) combined with gene knockout libraries (e.g., disrupting polyketide synthase clusters) could map biosynthetic steps. Metabolomic profiling via LC-HRMS would track intermediate accumulation .

Q. How should researchers approach data conflicts between abierixin’s in vitro and in vivo efficacy?

Pharmacokinetic studies measuring bioavailability and tissue distribution (e.g., HPLC-MS in plasma) can reconcile discrepancies. For example, low solubility may limit in vitro antimicrobial activity but enhance in vivo retention in gut environments, explaining its anticoccidial potency .

Methodological and Data Integrity Considerations

Q. What criteria should be applied to evaluate the quality of abierixin-related data in literature reviews?

Prioritize studies with full spectral data (NMR, MS), elemental analysis for purity (>95%), and replication across independent labs. Exclude reports lacking strain deposition numbers (e.g., NRRL B-1865) or experimental details (e.g., solvent systems for HPLC) .

Q. How can researchers design statistically robust assays to assess abierixin’s ionophoric activity?

Use a multi-dose experimental design with positive controls (e.g., nigericin) and negative controls (solvent-only). Measure ion flux (e.g., K⁺ via flame photometry) in erythrocyte or synthetic vesicle models, applying Tukey’s HSD test to compare means across triplicate trials .

Tables for Key Data Synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.